はんのうじょうけん

1.1 Reagents: Triethylamine , Isopropyl isocyanate Solvents: Dichloromethane ; 2 h, 23 °C

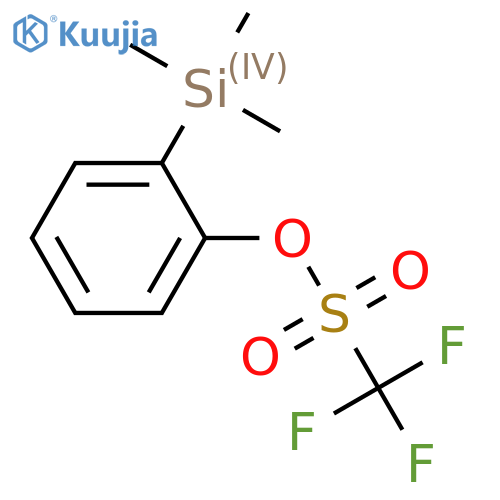

1.2 Reagents: N,N,N′,N′-Tetramethylethylenediamine , (1,1-Dimethylethyl)dimethylsilyl 1,1,1-trifluoromethanesulfonate Solvents: Diethyl ether , Pentane ; 5 min, 0 °C; 30 min, 0 °C → 23 °C

1.3 Reagents: N,N,N′,N′-Tetramethylethylenediamine ; 23 °C → -78 °C

1.4 Reagents: Butyllithium Solvents: Hexane ; 70 min, -78 °C; 1 h, -78 °C

1.5 35 min, -78 °C; 85 min, -78 °C

1.6 Reagents: Sodium bisulfate Solvents: Water ; 45 min, -78 °C → 23 °C

1.7 Reagents: Diethylamine , 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; 45 min, 40 °C; 40 °C → 23 °C

1.8 Solvents: Acetonitrile ; 20 min, 23 °C; 2 h, 23 °C

1.9 Reagents: Sodium bicarbonate , Sodium bisulfate Solvents: Water ; 23 °C

リファレンス

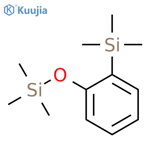

Efficient Synthesis of 2-(Trimethylsilyl)phenyl Trifluoromethanesulfonate: A Versatile Precursor to o-Benzyne

Bronner, Sarah M.; et al,

Journal of Organic Chemistry,

2009,

74(22),

8842-8843